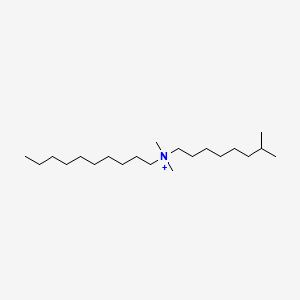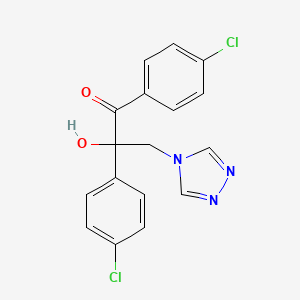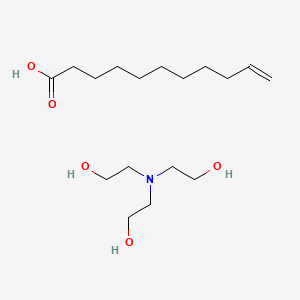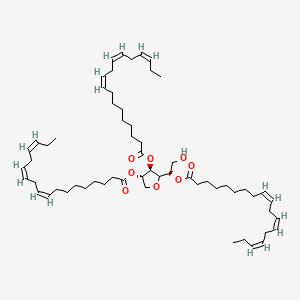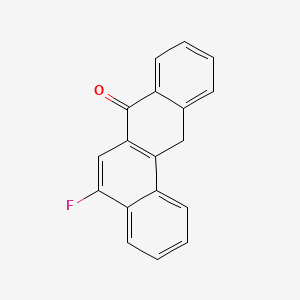
Benz(a)anthracen-7(12H)-one, 5-fluoro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benz(a)anthracen-7(12H)-one, 5-fluoro-: is a fluorinated derivative of benz(a)anthracene, a polycyclic aromatic hydrocarbon (PAH).
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benz(a)anthracen-7(12H)-one, 5-fluoro- typically involves the fluorination of benz(a)anthracene derivatives. One common method is the direct fluorination of benz(a)anthracene-7,12-dione using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes, utilizing advanced fluorinating agents and optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers .
Analyse Chemischer Reaktionen
Types of Reactions: Benz(a)anthracen-7(12H)-one, 5-fluoro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert it into hydroxy derivatives.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions, particularly at the fluorinated position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under various conditions.
Major Products Formed:
Oxidation: Quinones and other oxygenated PAH derivatives.
Reduction: Hydroxy derivatives and partially reduced PAHs.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Benz(a)anthracen-7(12H)-one, 5-fluoro- is used as a precursor in the synthesis of more complex fluorinated PAHs and other organic compounds. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology: In biological research, this compound is studied for its interactions with biological macromolecules, such as DNA and proteins. It is used in studies related to mutagenesis and carcinogenesis due to its structural similarity to other PAHs .
Medicine: Research into the potential therapeutic applications of Benz(a)anthracen-7(12H)-one, 5-fluoro- is ongoing. It is investigated for its potential use in cancer treatment and as a diagnostic tool in medical imaging .
Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties .
Wirkmechanismus
The mechanism of action of Benz(a)anthracen-7(12H)-one, 5-fluoro- involves its interaction with cellular components, particularly DNA. It can form adducts with DNA, leading to mutations and potentially carcinogenic effects. The compound’s fluorinated structure enhances its reactivity and ability to penetrate biological membranes, making it a potent agent in mutagenesis studies .
Vergleich Mit ähnlichen Verbindungen
Benz(a)anthracene-7,12-dione: A non-fluorinated derivative with similar chemical properties but lower reactivity.
5-Fluoro-7,12-dimethylbenz(a)anthracene: Another fluorinated PAH with additional methyl groups, affecting its chemical behavior and biological activity
Uniqueness: Benz(a)anthracen-7(12H)-one, 5-fluoro- is unique due to its specific fluorination, which significantly alters its chemical reactivity and biological interactions compared to non-fluorinated and other fluorinated derivatives. This uniqueness makes it a valuable compound in various research and industrial applications .
Eigenschaften
CAS-Nummer |
2558-51-2 |
|---|---|
Molekularformel |
C18H11FO |
Molekulargewicht |
262.3 g/mol |
IUPAC-Name |
5-fluoro-12H-benzo[a]anthracen-7-one |
InChI |
InChI=1S/C18H11FO/c19-17-10-16-15(13-7-3-4-8-14(13)17)9-11-5-1-2-6-12(11)18(16)20/h1-8,10H,9H2 |
InChI-Schlüssel |
AXFADDFHKQHTIZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=CC=CC=C2C(=O)C3=C1C4=CC=CC=C4C(=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


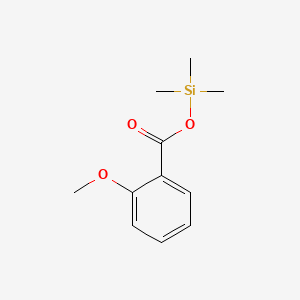

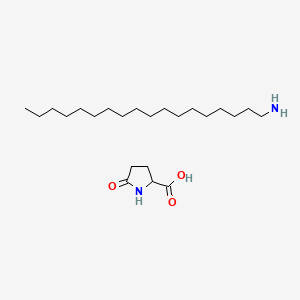
![[3-(Dodecyloxy)-2-hydroxypropyl]diethylmethylammonium chloride](/img/structure/B12680417.png)

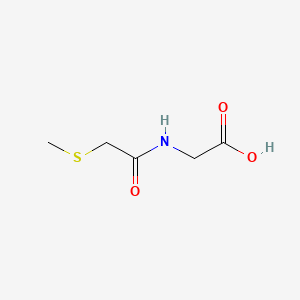
![1,3,8,9,10-pentazatetracyclo[7.7.0.02,7.011,16]hexadeca-2(7),3,5,11,13,15-hexaene](/img/structure/B12680427.png)
